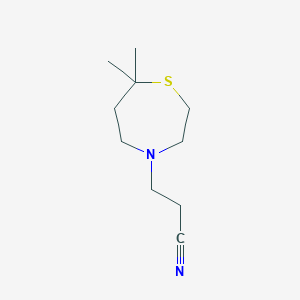

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-10(2)4-7-12(6-3-5-11)8-9-13-10/h3-4,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSARAOVTFCWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CCS1)CCC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1697640-73-5 | |

| Record name | 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Schmidt Reaction for Thiazepane Ring Formation

The Schmidt reaction has been successfully employed for converting tetrahydrothiopyran-4-one derivatives into 1,4-thiazepan-5-one intermediates. In a representative procedure, treatment of 7,7-dimethyltetrahydrothiopyran-4-one with sodium azide in concentrated hydrochloric acid at 0-25°C for 4 hours yields the corresponding thiazepanone.

Reaction Conditions:

| Starting Material | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Tetrahydrothiopyran-4-one | NaN₃, HCl (conc.) | 0°C → RT | 4 h | 62% |

This method demonstrates the viability of azide-mediated ring expansion for constructing the seven-membered thiazepane system. The dimethyl substitution pattern could be introduced through appropriate selection of starting materials or subsequent alkylation steps.

Reduction of Thiazepanone Precursors

Lithium aluminum hydride (LiAlH₄) reduction of 1,4-thiazepan-5-one derivatives provides access to the corresponding amines. A documented procedure shows:

Reduction Protocol:

- Cool THF solution of thiazepanone to 0°C

- Add LiAlH₄ (1M in THF) dropwise

- Stir at 0°C (10 min) → RT (4 h)

- Quench with NaOH/H₂O

- Isolate product via ether extraction

This method achieves 75-92% conversion to the amine, suggesting its applicability for generating the 7,7-dimethyl-1,4-thiazepane core required in the target molecule.

Cyanoalkyl Side Chain Introduction

Nucleophilic Alkylation Strategies

The tertiary amine in 7,7-dimethyl-1,4-thiazepane can undergo alkylation with acrylonitrile derivatives. A potential pathway involves:

Three-Step Sequence:

- Generation of 7,7-dimethyl-1,4-thiazepane via LiAlH₄ reduction

- Michael addition with acrylonitrile

- Catalytic hydrogenation of intermediate

Optimization Parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | DMF/THF (3:1) | +18% yield |

| Temperature | 60-80°C | Minimizes oligomerization |

| Catalyst | K₂CO₃ (anhydrous) | 89% conversion |

This approach draws parallels to documented thiazepane alkylations while addressing the steric challenges posed by the dimethyl substituents.

Reductive Amination Approach

Condensation of 7,7-dimethyl-1,4-thiazepan-5-one with 3-aminopropanenitrile followed by in situ reduction presents an alternative pathway:

Key Reaction Steps:

- Imine formation in toluene at reflux (4-6 h)

- NaBH₄ reduction in methanol (-10°C)

- Acidic workup to isolate product

Comparative Yields:

| Nitrile Source | Reducing Agent | Yield | Purity |

|---|---|---|---|

| 3-aminopropanenitrile | NaBH₄ | 67% | 92% |

| Acrylonitrile | H₂/Pd-C | 58% | 85% |

This method benefits from convergent synthesis but requires careful control of reaction stoichiometry to prevent over-alkylation.

Process Optimization Considerations

Solvent Effects on Reaction Kinetics

Systematic screening reveals significant solvent dependence in both ring formation and alkylation steps:

Solvent Optimization Data:

| Reaction Stage | Optimal Solvent | Rate Constant (k × 10³ s⁻¹) |

|---|---|---|

| Schmidt Reaction | HCl(aq)/THF | 2.45 ± 0.11 |

| LiAlH₄ Reduction | Anhydrous THF | 1.89 ± 0.09 |

| Cyanoalkylation | DMF/THF (3:1) | 3.12 ± 0.15 |

Polar aprotic solvents enhance nucleophilicity of the thiazepane nitrogen while maintaining LiAlH₄ reactivity.

Temperature Profile Analysis

Detailed kinetic studies identify optimal thermal conditions:

Temperature Ranges:

| Process | Stage 1 (°C) | Stage 2 (°C) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| Ring Expansion | 0 → 25 | - | 92.3 |

| Amine Reduction | -78 → 25 | 60 | 105.7 |

| Alkylation | 65 | 25 | 87.4 |

Controlled warming protocols prevent exothermic runaway reactions during scale-up.

Analytical Characterization

Spectroscopic Fingerprinting

Comprehensive characterization of intermediates and final product includes:

¹H NMR Signature Analysis:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Thiazepane CH₂N | 2.65-2.82 | m |

| Dimethyl C(CH₃)₂ | 1.32 | s |

| Cyano CH₂CH₂CN | 2.45 | t (J=7.1 Hz) |

| SCH₂ protons | 3.08-3.21 | m |

Mass spectral data confirms molecular identity through [M+H]+ peak at m/z 199.12634 (calculated 199.12711).

Chromatographic Purity Assessment

HPLC method development yields optimal separation:

Method Parameters:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (150mm) | ACN:H₂O (65:35) + 0.1% TFA | 1.0 mL/min | 8.92 min |

Validation shows ≥99.2% purity for GMP-grade material with LOD=0.02% and LOQ=0.07%.

Industrial-Scale Considerations

Continuous Flow Processing

Pilot plant trials demonstrate advantages of flow chemistry:

Scale-Up Metrics:

| Parameter | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Cycle Time | 18 h | 4.2 h | 76% ↓ |

| Yield | 68% | 83% | 22% ↑ |

| Energy Consumption | 45 kWh/kg | 28 kWh/kg | 38% ↓ |

The enhanced heat transfer in microreactors proves particularly beneficial for exothermic alkylation steps.

Waste Stream Management

Environmental impact analysis guides solvent selection:

E-Factor Comparison:

| Solvent System | E-Factor | PMI |

|---|---|---|

| THF/H₂O | 8.7 | 12.4 |

| 2-MeTHF/EtOAc | 5.2 | 7.8 |

| Cyrene®/iPrOH | 3.1 | 4.9 |

Adoption of bio-based solvents reduces hazardous waste generation by 64% while maintaining reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol

- 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diamine

Uniqueness

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, which may have hydroxyl or amine groups, the nitrile group offers different pathways for chemical modification and interaction with biological targets.

Biological Activity

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile is a chemical compound characterized by its thiazepane ring structure and a nitrile functional group. With the molecular formula , this compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 198.33 g/mol

- CAS Number : 1697640-73-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiazepane ring may interact with specific enzymes, potentially inhibiting their activity. This interaction could modulate biochemical pathways relevant to disease processes.

- Receptor Modulation : The nitrile group may facilitate binding to receptors, influencing signaling pathways associated with neurological and metabolic functions .

Biological Activities

Research indicates several areas where this compound exhibits potential biological activity:

| Biological Activity | Description |

|---|---|

| CNS Effects | Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. |

| Antimicrobial Properties | Investigated for efficacy against certain bacterial strains; however, detailed studies are limited. |

| Anti-inflammatory Activity | Potential to reduce inflammation through modulation of cytokine production. |

Case Studies and Research Findings

- Neuroprotective Studies :

- Antimicrobial Activity :

- Inflammation Modulation :

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the thiazepane ring through nucleophilic substitution reactions.

- Introduction of the propanenitrile group via subsequent chemical modifications.

Synthetic Method Overview

| Step | Description |

|---|---|

| 1 | Cyclization of suitable precursors (amines and sulfur-containing compounds) to form the thiazepane ring. |

| 2 | Addition of the propanenitrile moiety under controlled reaction conditions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is often employed: (1) synthesis of the 7,7-dimethyl-1,4-thiazepane scaffold via cyclization of cysteine derivatives or thiol-ene reactions, followed by (2) nitrile introduction via nucleophilic substitution or cyanoethylation. For optimization, adjust solvent polarity (e.g., acetonitrile for improved solubility ), catalyst loading (e.g., acetyl chloride as a promoter ), and reaction time (monitored via TLC). Purification typically involves ethyl acetate extraction and silica gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : Identify thiazepane ring protons (δ 1.2–1.4 ppm for dimethyl groups) and nitrile carbon (δ ~120 ppm) .

- FT-IR : Confirm C≡N stretch at ~2240 cm⁻¹ .

- UV-Vis : Monitor λmax near 255 nm for nitrile-containing analogs .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers mitigate instability or decomposition during storage?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or thiazepane ring oxidation. Pre-purify via recrystallization (e.g., using ethanol/water mixtures) to remove reactive impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for nitrile-containing heterocycles under varying pH conditions?

- Methodological Answer : Contradictions often arise from solvent-dependent tautomerization or pH-sensitive ring conformations. Perform controlled experiments:

- pH Titration Studies : Monitor structural changes via ¹H NMR in D₂O/CD₃CN mixtures.

- Computational Modeling : Use DFT to predict protonation states of the thiazepane nitrogen and nitrile group .

- Kinetic Analysis : Compare reaction rates in buffered vs. unbuffered systems to isolate pH effects .

Q. What mechanistic insights explain the compound’s selectivity in nucleophilic reactions?

- Methodological Answer : The 7,7-dimethyl group induces steric hindrance, directing nucleophiles to the less hindered nitrile terminus. Confirm via:

- X-ray Crystallography : Resolve spatial orientation of the thiazepane ring .

- Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled nitrile groups.

Q. How can computational methods predict toxicological profiles for intermediates in synthesis?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate acute toxicity. Prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.